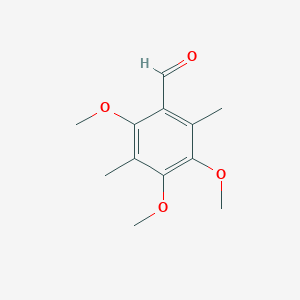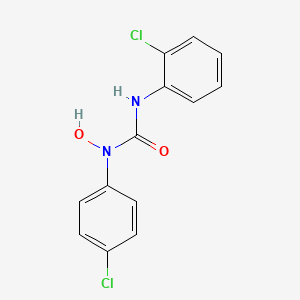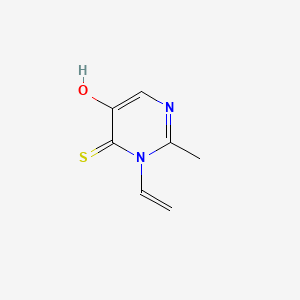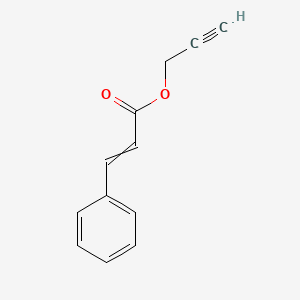
Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- is an organic compound with the molecular formula C12H16O4. It is a derivative of benzaldehyde, characterized by the presence of three methoxy groups and two methyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- can be synthesized through the methylation of benzaldehyde derivatives. One common method involves the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide.
Industrial Production: On an industrial scale, the compound can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide.
Types of Reactions:
Oxidation: Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to its observed antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
3,4,5-Trimethoxybenzaldehyde: This compound is similar in structure but lacks the additional methyl groups.
2,4,6-Trimethoxybenzaldehyde: Another similar compound with methoxy groups at different positions.
Uniqueness: Benzaldehyde, 2,4,5-trimethoxy-3,6-dimethyl- is unique due to the specific arrangement of its methoxy and methyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
92421-47-1 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2,4,5-trimethoxy-3,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-7-9(6-13)10(14-3)8(2)12(16-5)11(7)15-4/h6H,1-5H3 |
Clé InChI |
CKQVIVNVLKSGMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)OC)C)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)

![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)




![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)




